

In-Depth Technical Guide to TRAP-14 (TRAPPC14) Expression and Function

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Compound of Interest

Compound Name: TRAP-14

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tissue expression profile, molecular function, and key signaling pathways of the Trafficking Protein Particle Complex Subunit 14 (TRAPPC14), also known as **TRAP-14**. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of molecular interactions to support advanced research and therapeutic development.

TRAPPC14 Expression Profile in Human Tissues

TRAPPC14 exhibits a widespread but variable expression pattern across human tissues at both the mRNA and protein levels. The following tables summarize the available quantitative and semi-quantitative data, providing a comparative reference for its expression landscape.

Quantitative mRNA Expression of TRAPPC14

The following table presents the normalized Transcript Per Million (nTPM) values for TRAPPC14 mRNA expression in a selection of human tissues, compiled from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project. This data offers a quantitative measure of gene activity across different tissue types.

Tissue	nTPM (Human Protein Atlas)	nTPM (GTEx)
Testis	18.7	17.5
Brain (Cerebral Cortex)	8.5	9.2
Adrenal Gland	7.9	8.1
Thyroid Gland	7.8	7.5
Spleen	7.6	8.3
Lymph Node	7.3	7.9
Colon	6.8	7.1
Kidney	6.5	6.8
Lung	6.3	6.9
Liver	5.9	6.2
Heart Muscle	5.5	5.8
Skeletal Muscle	4.8	5.1
Adipose Tissue	4.5	4.9
Skin	4.2	4.6

Semi-Quantitative Protein Expression of TRAPPC14

Protein expression levels of TRAPPC14 have been assessed in various human tissues using immunohistochemistry (IHC). The data, primarily from the Human Protein Atlas, is semi-quantitative, categorized as high, medium, low, or not detected. It is important to note that for some tissues, a reliable estimation of protein expression could not be performed.[\[1\]](#)

Tissue	Expression Level	Staining Pattern
Testis	High	Cytoplasmic/membranous in seminiferous tubules
Cerebral Cortex	Medium	Cytoplasmic in neurons and glial cells
Kidney	Medium	Cytoplasmic in renal tubules
Liver	Low	Cytoplasmic in hepatocytes
Lung	Low	Cytoplasmic in pneumocytes and alveolar macrophages
Spleen	Low	Cytoplasmic in cells of the red and white pulp
Colon	Low	Cytoplasmic in glandular cells
Heart Muscle	Not detected	-
Skeletal Muscle	Not detected	-

Experimental Protocols for TRAPPC14 Detection

Accurate detection and quantification of TRAPPC14 are crucial for research. Below are detailed, generalized protocols for immunohistochemistry and Western blotting, which can be adapted and optimized for specific experimental needs.

Immunohistochemistry (IHC) Protocol for TRAPPC14

This protocol outlines the steps for detecting TRAPPC14 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

- Xylene
- Ethanol (100%, 95%, 70%)

- Deionized water
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
- Primary antibody against TRAPPC14 (validated for IHC)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB chromogen substrate
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (1 minute), 70% (1 minute).
 - Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in pre-heated antigen retrieval solution.
 - Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.

- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
 - Rinse with PBS.
- Blocking:
 - Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate with the primary TRAPPC14 antibody at the recommended dilution overnight at 4°C.
- Secondary Antibody and Detection:
 - Rinse with PBS.
 - Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
 - Rinse with PBS.
 - Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
- Chromogenic Detection:
 - Rinse with PBS.
 - Incubate with DAB substrate until the desired brown color develops.
 - Rinse with deionized water.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.

- Dehydrate through a graded ethanol series and clear in xylene.
- Mount with a permanent mounting medium.

Western Blot Protocol for TRAPPC14

This protocol describes the detection of TRAPPC14 in protein lysates from tissues or cells.

Reagents and Materials:

- RIPA buffer with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Running buffer
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against TRAPPC14 (validated for Western blotting)
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate

Procedure:

- Protein Extraction and Quantification:
 - Lyse cells or tissues in RIPA buffer on ice.
 - Centrifuge to pellet cellular debris and collect the supernatant.

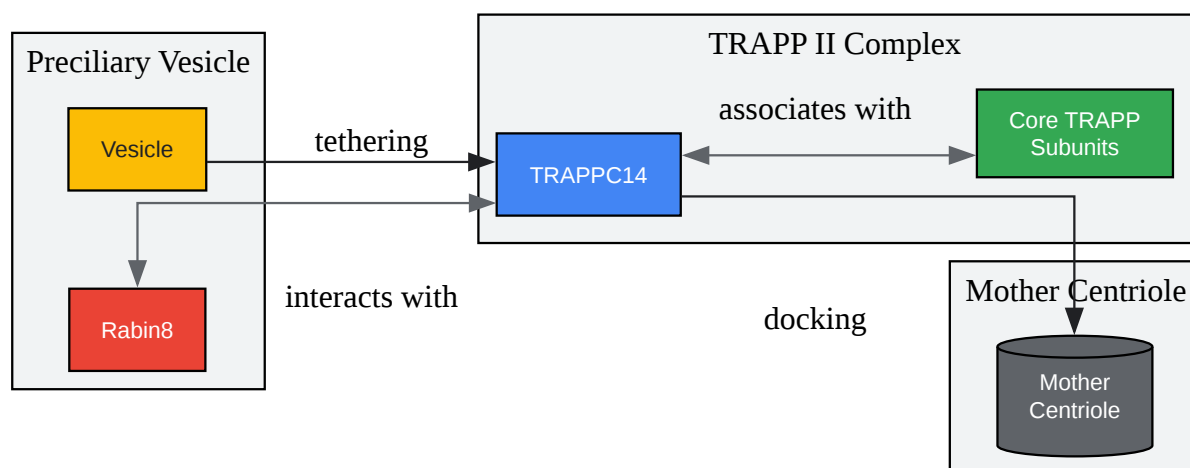
- Determine protein concentration using a BCA assay.
- Sample Preparation and SDS-PAGE:
 - Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking:
 - Incubate the membrane in blocking buffer for 1 hour at room temperature to block non-specific binding sites.
- Antibody Incubations:
 - Incubate the membrane with the primary TRAPPC14 antibody at the recommended dilution overnight at 4°C.
 - Wash the membrane with TBST (3 x 5 minutes).
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST (3 x 5 minutes).
 - Incubate the membrane with ECL substrate.
 - Visualize the chemiluminescent signal using an imaging system.

Signaling Pathways and Molecular Interactions

TRAPPC14 functions as a key component of the TRAPP II complex and is involved in crucial cellular processes, including vesicle trafficking and ciliogenesis. It has also been linked to the Hippo signaling pathway.

TRAPPC14 in the TRAPP II Complex and Ciliogenesis

TRAPPC14 is a specific subunit of the Transport Protein Particle (TRAPP) II complex, a multi-subunit tethering factor involved in vesicle transport. The TRAPP II complex plays a critical role in the late Golgi trafficking.[2][3][4] A key function of TRAPPC14 within this complex is to mediate the tethering of preciliary vesicles to the mother centriole during the formation of the primary cilium, a sensory organelle on the cell surface.[2][3][4] This process is essential for proper ciliogenesis.[2][3][4]

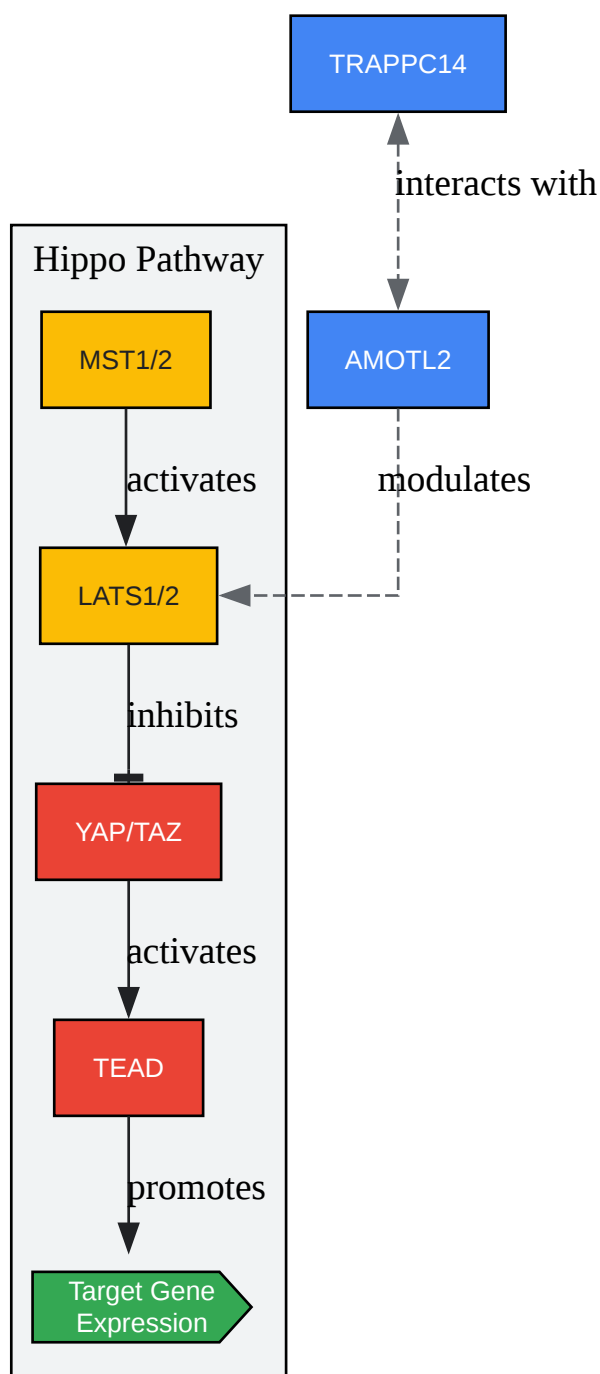


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TRAPPC14-mediated tethering of preciliary vesicles.

TRAPPC14 and the Hippo Signaling Pathway

Emerging evidence suggests a potential link between TRAPPC14 and the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. While the exact mechanisms are still under investigation, TRAPPC14 may interact with components of the Hippo pathway, potentially influencing the activity of the downstream effectors YAP and TAZ.



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Potential interaction of TRAPPC14 with the Hippo pathway.

Conclusion

This technical guide provides a consolidated resource on the expression and function of TRAPPC14. The quantitative expression data, detailed experimental protocols, and visualized

signaling pathways offer a solid foundation for researchers and professionals in drug development to further investigate the roles of TRAPPC14 in health and disease. Future studies are warranted to fully elucidate the quantitative protein expression landscape and the precise molecular mechanisms by which TRAPPC14 contributes to cellular processes and signaling networks.

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